molecular formula C20H21N3O4S B2354866 8-(benzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1358758-91-4

8-(benzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2354866
CAS No.: 1358758-91-4
M. Wt: 399.47
InChI Key: DLRUVLUXUAWNAC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core with a hydrazide side chain. Its structure includes a 3,4-dimethylphenyl substituent at the 1-position of the pyrazolo-pyrimidine ring and a naphthalen-1-yl group attached to the acetohydrazide moiety. Such derivatives are often explored for kinase inhibition, anticancer, or antimicrobial activities due to their structural mimicry of purine bases .

Properties

IUPAC Name

8-(benzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-27-16-7-5-6-15(14-16)18-19(24)22-20(21-18)10-12-23(13-11-20)28(25,26)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRUVLUXUAWNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a key intermediate through a condensation reaction, followed by cyclization and functional group modifications to introduce the methoxyphenyl and phenylsulfonyl groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

8-(benzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups onto the aromatic rings .

Scientific Research Applications

8-(benzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(benzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Key Substituents Biological Activity (Inferred/Reported)
Target Compound 3,4-dimethylphenyl; naphthalen-1-yl Potential kinase inhibition (inference)
N′-[1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide 3,4-dimethoxybenzohydrazide Unreported (structural focus)
4-Hydroxy-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide 4-hydroxybenzohydrazide; methyl group Anticancer screening (CHEMBL database)
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one 4-amino-3-methylpyrazolo-pyrimidine; fluorophenyl-chromenone Kinase inhibition (JAK/STAT pathway focus)

Key Observations :

  • Electron-Donating Groups (e.g., methoxy in ) may enhance solubility but reduce membrane permeability.
  • Naphthalene vs. Benzene : The naphthalen-1-yl group in the target compound likely improves hydrophobic interactions in binding pockets compared to smaller aryl groups .
  • Dimethylphenyl vs.

Biological Activity

The compound 8-(benzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a triazaspiro framework that contributes to its unique biological properties. The presence of the benzenesulfonyl group and the methoxyphenyl moiety enhances its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of methoxyphenyl compounds possess antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 6 to 12 mg/mL, indicating potent activity compared to standard antibacterial drugs .

CompoundMIC (mg/mL)Target Organisms
This compoundTBDStaphylococcus aureus, Escherichia coli, Klebsiella pneumonia, etc.
3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one6 - 12Staphylococcus aureus, Pseudomonas aeruginosa

Anticancer Activity

Preliminary studies suggest that similar triazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or the modulation of signaling pathways related to cell growth and survival.

The proposed mechanism of action for compounds like this compound includes:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.

Case Studies

A notable case study involved the synthesis and evaluation of related triazole compounds demonstrating significant antibacterial activity against multiple pathogens. The findings indicated that structural modifications could enhance potency and selectivity towards bacterial targets .

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